alpha-Bergamotene
CAS No.: 17699-05-7
Cat. No.: VC20978013
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17699-05-7 |
|---|---|
| Molecular Formula | C15H24 |
| Molecular Weight | 204.35 g/mol |
| IUPAC Name | 2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene |
| Standard InChI | InChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6-7,13-14H,5,8-10H2,1-4H3 |
| Standard InChI Key | YMBFCQPIMVLNIU-UHFFFAOYSA-N |
| SMILES | CC1=CCC2CC1C2(C)CCC=C(C)C |
| Canonical SMILES | CC1=CCC2CC1C2(C)CCC=C(C)C |
Introduction
Chemical Identity and Structure
Nomenclature and Basic Properties
Alpha-bergamotene is a sesquiterpene with the molecular formula C₁₅H₂₄. It has several synonyms including α-bergamotene, trans-α-bergamotene, and 2,6-dimethyl-6-(4-methylpent-3-en-1-yl)bicyclo[3.1.1]hept-2-ene . The compound has a CAS registry number of 13474-59-4, though alternative CAS numbers such as 17699-05-7 have also been associated with it . Its IUPAC name is (1R,5R)-2,6-dimethyl-6-(4-methylpent-3-en-1-yl)bicyclo[3.1.1]hept-2-ene .
Structural Characteristics
Alpha-bergamotene belongs to the class of organic compounds known as bicyclic monoterpenoids, specifically containing a bicyclo[3.1.1]hept-2-ene skeleton substituted at positions 2 and 6 by methyl groups and at position 6 by a 4-methylpent-3-en-1-yl group . It is classified as a bridged compound, a sesquiterpene, and a polycyclic olefin . This structural configuration contributes to its unique physical properties and biological activities, making it a versatile compound in both natural systems and commercial applications.
Physical and Chemical Properties
Alpha-bergamotene exists as a colorless to pale yellow liquid with distinctive aromatic characteristics. Table 1 summarizes the key physical and chemical properties of this compound, highlighting its stability and solubility profile that make it valuable for various applications.
Table 1: Physical and Chemical Properties of Alpha-Bergamotene
Biochemistry and Biosynthesis
Enzymatic Production
Alpha-bergamotene is biosynthesized by the enzyme exo-alpha-bergamotene synthase (EC 4.2.3.81), also known as trans-α-bergamotene synthase . This specialized enzyme catalyzes the conversion of (2E,6E)-farnesyl diphosphate to exo-alpha-bergamotene and diphosphate through a complex cyclization reaction . The reaction produces a mixture of sesquiterpenoids, with alpha-bergamotene being a primary product.
Biosynthetic Pathways
In the night-flowering wild tobacco Nicotiana attenuata, the expression of a monoterpene-synthase-derived sesquiterpene synthase gene (NaTPS38) regulates the production of alpha-bergamotene in both flowers and leaves . This gene's differential expression accounts for the tissue-specific emission of alpha-bergamotene, contributing to its dual ecological functions in pollinator attraction and herbivore defense . The expression pattern of NaTPS38 also explains variations in alpha-bergamotene emission among natural plant accessions, demonstrating the evolutionary fine-tuning of this compound's production.
Natural Occurrence
Plant Sources
Alpha-bergamotene is distributed widely throughout the plant kingdom, occurring in diverse species and botanical extracts. Its presence across multiple plant families suggests its evolutionary importance in plant biochemistry and ecological interactions. Table 2 presents the primary natural sources of this compound.
Table 2: Plant Sources of Alpha-Bergamotene
Ecological Role
Alpha-bergamotene plays diverse ecological roles in the plant kingdom, primarily mediating complex plant-insect interactions. In Nicotiana attenuata, this compound serves a dual function: in flowers, it increases pollination success by attracting adult Manduca sexta moths, while in leaves, it acts as an indirect defense mechanism against the larvae of the same moth species . This dual role represents an elegant evolutionary solution to the dilemma faced by plants when their pollinators are also herbivores . The tissue-specific emission patterns demonstrate how plants have evolved sophisticated chemical communication systems to maximize their reproductive success while minimizing damage from herbivores.
Biological Activities
Role in Plant-Insect Interactions
The ecological significance of alpha-bergamotene extends beyond its dual role in Nicotiana attenuata. Research has demonstrated that derivatives of alpha-bergamotene, such as (Z)-exo-alpha-bergamotenal, function as sex pheromone components in certain insect species, including the white-spotted spined bug . This highlights the compound's importance in chemical communication between organisms across different trophic levels within ecosystems.
Genetic Evidence for Ecological Functions
A groundbreaking 2017 study provided genetic evidence that pollinators and herbivores interactively shape the evolution of floral signals and plant defense mechanisms through compounds like alpha-bergamotene . The differential expression of a single gene (NaTPS38) results in tissue-specific emission of alpha-bergamotene, which contributes to resolving the ecological dilemma for plants when their pollinators are also herbivores . This research demonstrated how natural selection has fine-tuned the expression of terpene synthase genes to optimize plant fitness in complex ecological contexts.
Research Developments
Recent Studies
Recent research on alpha-bergamotene has significantly advanced our understanding of its ecological functions and biosynthesis. A pioneering study published in 2017 demonstrated how the differential expression of the NaTPS38 gene regulates the tissue-specific emission of alpha-bergamotene in Nicotiana attenuata, contributing to both pollinator attraction and herbivore defense . This research provided genetic evidence for how pollinators and herbivores interactively shape the evolution of floral signals and plant defense mechanisms.
Another significant research achievement was the synthesis of racemic (Z)-exo-alpha-bergamotenal from racemic exo-alpha-bergamotene through a five-step sequence involving regioselective epoxidation and (Z)-selective Wittig olefination reactions . This synthetic pathway enabled researchers to confirm the compound's role as a sex pheromone component in certain insect species, furthering our understanding of the ecological significance of alpha-bergamotene derivatives.
Analytical Methods
The chemical characterization of alpha-bergamotene has been facilitated by various analytical techniques. The compound's spectral properties, including NMR and mass spectrometry data, have been well-documented, allowing for its reliable identification in complex natural mixtures . These analytical methods have been crucial for studying the distribution of alpha-bergamotene in different plant tissues and for monitoring its concentration in commercial products.
Future Research Directions
Future research on alpha-bergamotene is likely to focus on several promising areas:
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Further investigation of its potential health benefits, particularly its reported anti-cancer properties
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More detailed characterization of its biosynthetic pathways in diverse plant species
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Exploration of structure-activity relationships to understand how its molecular structure relates to its biological functions
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Development of sustainable production methods for commercial applications
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Identification of additional ecological roles in plant-insect and plant-microbe interactions
As interest in natural products and ecological biochemistry continues to grow, alpha-bergamotene is likely to receive increased attention from researchers across multiple disciplines.
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